

validation carbendazim detection real samples spike recovery

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Compound Focus: Carbendazim

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Carbendazim Detection: Method Performance & Recovery

The table below summarizes the analytical performance of **carbendazim** detection across various sample types and methods.

Sample Matrix	Detection Technique	Sample Preparation & Clean-up	Spike Recovery (%)	Precision (RSD%)	Limit of Detection (LOD)	Citation
<i>Protaetia brevitarsis</i> (insect)	LC-MS/MS	QuEChERS; d-SPE (150 mg MgSO ₄ , 25 mg PSA, 25 mg C18)	77.9 - 80.8	< 5.5%	Not specified	[1]
Green Pea	HPLC	Not fully detailed (method validated per Sante 2017)	Within acceptable limits	< 5% (intra- and inter-day)	Reached below detection limit by day 5	[2]

Sample Matrix	Detection Technique	Sample Preparation & Clean-up	Spike Recovery (%)	Precision (RSD%)	Limit of Detection (LOD)	Citation
Apple	SERS	Low-temperature precipitation; characteristic peak intensity	Qualitative/Semi-quantitative	N/A	0.5 mg/kg	[3]
Drinking Water	SPE-LC-MS/MS	Solid-Phase Extraction (SPE)	Validated via uncertainty profile	N/A	Method validated for trace determination	[4]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies from the research:

- **LC-MS/MS Analysis in Insect Samples [1]:**

- **Extraction:** 5 g of pulverized sample was extracted with 10 mL of acetonitrile and 100 µL of formic acid.
- **Lipid Removal:** The extract was subjected to low-temperature precipitation at -20°C for 24 hours to remove fats and lipids.
- **Clean-up:** The optimal clean-up used a d-SPE mixture of **150 mg MgSO₄, 25 mg PSA, and 25 mg C18**.
- **Instrumentation:** Analysis was performed using a C18 column (100 mm x 2.1 mm, 2.7 µm) with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. Detection was via tandem mass spectrometry (MS/MS).

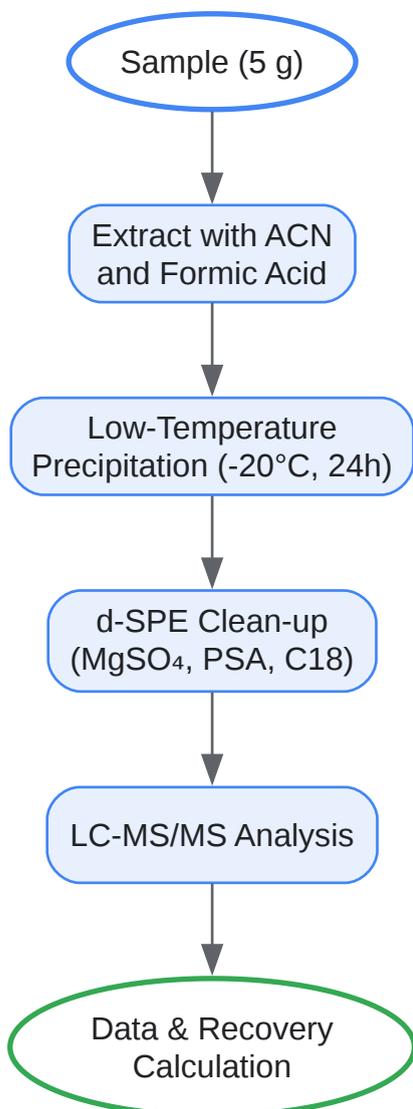
- **HPLC Analysis in Green Pea [2]:**

- The method was validated according to the **Sante/12682/2017 guidelines**.
- The method showed good linearity ($r > 0.99$) and acceptable precision, with intra- and inter-day relative standard deviations (RSD) of less than 5%.
- A waiting period of 5 days post-treatment is recommended for consumption, as residues dissipated below the detection limit by that time.

- **SERS Detection in Apple** [3]:

- **Principle:** This method uses Surface-Enhanced Raman Spectroscopy for rapid, semi-quantitative screening.
- **Analysis:** It relies on the intensity of characteristic Raman peaks (e.g., 728 cm^{-1} , 1260 cm^{-1}). The result is a binary output (pass/fail) based on whether the peak intensity at the sample's MRL (5 mg/kg for China) exceeds a set threshold.
- **Performance:** The method has a low false-positive rate (0% at 0.5 mg/kg) and is designed for high-throughput on-site screening rather than precise quantification.

The following workflow diagram illustrates the key steps for the QuEChERS-LC-MS/MS method, which is a common and robust approach for **carbendazim** detection in complex matrices.



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Key Insights for Method Selection

- **For Complex, Fatty Matrices:** The **QuEChERS approach with d-SPE clean-up (C18 + PSA)** is highly effective. The inclusion of a low-temperature precipitation step is crucial for removing lipids from insect and animal tissues, preventing matrix effects in LC-MS/MS analysis [1].
- **For High-Throughput Screening:** **SERS** provides a rapid, semi-quantitative alternative. While it may not offer the precise quantification of chromatographic methods, its speed and simplicity are valuable for initial screening to identify samples requiring further confirmatory analysis [3].
- **For Regulatory Compliance:** Methods validated according to established guidelines (e.g., **Sante guidelines**) are essential for generating data that meets regulatory standards. The HPLC method cited demonstrates the importance of evaluating parameters like linearity, precision, and dissipation kinetics for food safety [2].

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